1-(Morpholin-4-yl)butan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-8(10)7-9-3-5-11-6-4-9/h8,10H,2-7H2,1H3 |
InChI Key |
UCBNFSNJAAJCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCOCC1)O |
Origin of Product |
United States |
Contextualization Within Contemporary Organic Synthesis
In the field of modern organic synthesis, 1-(Morpholin-4-yl)butan-2-ol is primarily recognized as a valuable chiral intermediate. Its structural features, particularly the presence of a secondary alcohol and a tertiary amine, make it a versatile precursor for the construction of more complex molecular architectures.
A notable application of this compound is in the synthesis of the mucolytic drug Fedrilate. evitachem.comresearchgate.netresearchgate.net The 4-(morpholin-4-yl)butan-2-ol (B2392536) moiety constitutes a key chiral element of Fedrilate, highlighting the compound's direct relevance to the pharmaceutical industry. researchgate.net Research has focused on the efficient preparation of enantiomerically pure forms of this compound, which is critical for the synthesis of the active stereoisomer of the drug.
Beyond its role in drug synthesis, this compound serves as a model substrate in the development of new synthetic methodologies, particularly in the realm of biocatalysis. The enantioselective acylation of racemic this compound using lipases, such as Candida antarctica lipase (B570770) B (CaLB), has been a subject of detailed investigation. evitachem.commdpi.com These studies are not only aimed at producing enantiopure versions of the alcohol but also at exploring the efficiency and applicability of enzymatic kinetic resolution in preparing chiral building blocks. mdpi.com The development of novel reactor systems, such as U-shape microreactors with immobilized enzymes on magnetic nanoparticles, has been tested using the acylation of this specific alcohol, showcasing its role in advancing process chemistry. mdpi.com
Furthermore, research has indicated the potential of derivatives of this compound in other therapeutic areas. For instance, a compound incorporating the 4-(morpholin-4-yl)butan-2-ol unit has demonstrated in vitro antitumor activity, suggesting that this scaffold could be a valuable fragment for the design of new anticancer agents. researchgate.net
Significance of the Morpholine and Butanol Scaffolds in Chemical Science
The chemical importance of 1-(Morpholin-4-yl)butan-2-ol is underscored by the individual contributions of its two core structural components: the morpholine (B109124) ring and the butanol backbone.
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of bioactive compounds and approved drugs. dntb.gov.ua Its popularity stems from its favorable physicochemical properties, including its ability to improve the pharmacokinetic profile of drug candidates. dntb.gov.ua The morpholine ring can enhance aqueous solubility and metabolic stability, and its nitrogen atom can serve as a hydrogen bond acceptor, facilitating interactions with biological targets. dntb.gov.ua This heterocycle is found in drugs with diverse therapeutic applications, acting as a key component of the pharmacophore in some instances or as a scaffold to orient other functional groups in others. dntb.gov.ua
The butanol scaffold , a simple four-carbon alcohol, is a fundamental building block in organic synthesis. It provides a hydrocarbon chain that can be readily functionalized, and the hydroxyl group is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification. In the context of this compound, the butanol backbone provides the chiral center, which is crucial for its application in asymmetric synthesis and for the biological activity of the molecules derived from it.
Overview of Research Themes and Challenges
Established Synthetic Pathways
Established methods for the synthesis of this compound often employ conventional organic reactions, providing foundational routes to this compound.
Nucleophilic Substitution Reactions in its Formation
Nucleophilic substitution is a fundamental strategy for the synthesis of this compound and its analogs. The reaction of butan-2-ol with a suitable leaving group to concentrated aqueous HBr is a classic example of nucleophilic substitution, proceeding via an SN1 mechanism due to the formation of a stable secondary carbocation. pearson.com This principle can be extended to the synthesis of morpholine-containing compounds. For instance, the synthesis of related morpholine derivatives often involves the reaction of a morpholine derivative with an appropriate alkyl chain, highlighting the utility of this reaction class. evitachem.com
A general representation of this approach involves the reaction of a butanol derivative with a good leaving group at the C1 position with morpholine, which acts as the nucleophile. The reaction conditions, such as the choice of solvent and base, can influence the reaction's efficiency. For example, bases like sodium hydroxide (B78521) or potassium carbonate are often used to facilitate the substitution. evitachem.com
Synthesis Involving Morpholine and Butanol Derivatives
The direct reaction between morpholine and a butanol derivative is a common and straightforward approach. A typical synthesis might involve the reaction of morpholine with 1,2-butylene oxide. prepchem.com This reaction opens the epoxide ring, with the morpholine nitrogen attacking the less sterically hindered carbon, resulting in the formation of this compound.
Another strategy involves the use of N-(2-chloroethyl) morpholine reacted with a suitable carbanion derived from a butanol precursor. While not explicitly detailed for this compound, this method has been used for the synthesis of other N-derivatives of various heterocyclic compounds. core.ac.uk
Furthermore, the synthesis of racemic 4-(morpholin-4-yl)butan-2-ol (B2392536) has been reported, although the specific starting materials and detailed reaction conditions were provided in supplementary information of a study focused on its enzymatic resolution. mdpi.com The synthesis of a similar compound, 5-(morpholin-4-yl)pentan-1-ol, involves the alkylation of a morpholine derivative with an alkyl halide like 1-bromopentane (B41390) in the presence of a base. evitachem.com
Formation as an Adduct in Related Reactions
Interestingly, this compound can also be formed as a secondary or side product in other reactions. One study identified (2S)-1-morpholin-4-ylbutan-2-ol as a secondary product arising from the nucleophilic addition of morpholine to vinyl acetate (B1210297). 7universum.com This indicates an alternative, albeit potentially low-yielding, pathway for its formation under specific experimental conditions. The study suggested that the yield of this product could be increased by the reduction of N-morpholinobutan-2-one. 7universum.com
Novel Synthetic Approaches and Route Development
More recent research has focused on developing novel and more efficient synthetic routes, including biocatalytic methods. A significant development is the lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol, a closely related compound. researchgate.net This chemoenzymatic approach allows for the preparation of enantiomerically pure forms of the alcohol, which is crucial for pharmaceutical applications. The process often employs an acyl donor like vinyl acetate in a suitable organic solvent. researchgate.net
The use of microreactors is another innovative approach being explored for the synthesis and resolution of morpholine-containing alcohols. mdpi.com A U-shape microreactor utilizing enzyme-coated magnetic nanoparticles has been successfully applied for the continuous flow biocatalysis of 4-(morpholin-4-yl)butan-2-ol. mdpi.com This technology offers advantages in terms of process control, efficiency, and scalability. mdpi.com
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of any synthetic process. For the synthesis of related aroma esters using lipase-catalyzed reactions, a factorial design approach has been used to study the effects of factors such as acid excess, temperature, and vacuum. rsc.org This systematic approach can lead to significant improvements in conversion rates. rsc.org
In the context of the biocatalytic resolution of 4-(morpholin-4-yl)butan-2-ol, the choice of the immobilized enzyme and the reaction medium are key parameters. mdpi.com For example, Candida antarctica lipase (B570770) B (CaLB) immobilized on magnetic nanoparticles has proven effective. mdpi.com The reaction kinetics, including the substrate concentration, can be fine-tuned to achieve high enantiomeric excess. mdpi.com For instance, at elevated concentrations of the racemic alcohol, the enzyme can become saturated, affecting the conversion rate. mdpi.com
The table below summarizes some of the synthetic approaches and key findings:
| Synthetic Approach | Key Reagents/Conditions | Findings |
| Nucleophilic Substitution | Butan-2-ol, HBr | Proceeds via SN1 mechanism with a carbocation intermediate. pearson.com |
| Reaction with Epoxides | Morpholine, 1,2-butylene oxide | Forms this compound through ring-opening. prepchem.com |
| Formation as Adduct | Morpholine, vinyl acetate | (2S)-1-morpholin-4-ylbutan-2-ol formed as a secondary product. 7universum.com |
| Biocatalytic Resolution | Racemic alcohol, Lipase, Vinyl acetate | Enables separation of enantiomers, crucial for pharmaceutical use. researchgate.net |
| Microreactor Technology | Enzyme-coated magnetic nanoparticles | Offers continuous flow biocatalysis with improved efficiency. mdpi.commdpi.com |
Chiral Characteristics of this compound
This compound possesses a single stereocenter at the second carbon atom of the butanol chain, giving rise to two enantiomers: (R)-1-(morpholin-4-yl)butan-2-ol and (S)-1-(morpholin-4-yl)butan-2-ol. researchgate.netresearchgate.net The spatial arrangement of the hydroxyl group and the morpholinomethyl group around this chiral center determines the molecule's three-dimensional structure and its interaction with other chiral molecules, which is crucial for its biological activity. The racemic mixture, denoted as (±)-1-(morpholin-4-yl)butan-2-ol, is a key intermediate in the synthesis of pharmaceuticals like the mucolytic drug Fedrilate. mdpi.comevitachem.com The demand for enantiopure forms of this alcohol has spurred the development of stereoselective synthetic strategies. mdpi.com
Kinetic Resolution Methodologies
Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.
Biocatalysis has emerged as a powerful tool for the kinetic resolution of chiral alcohols due to the high enantioselectivity of enzymes. dntb.gov.ua Enantiomer selective acylation, catalyzed by lipases, is a common approach. In this process, a racemic alcohol is acylated, and the enzyme preferentially catalyzes the reaction of one enantiomer, leading to the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. mdpi.comdntb.gov.ua This method has been successfully applied to the kinetic resolution of racemic this compound. mdpi.com
Lipase B from Candida antarctica (CaLB) is a highly effective and versatile biocatalyst for the kinetic resolution of a wide range of chiral compounds, including secondary alcohols. dntb.gov.uamdpi.comnih.gov Its high enantioselectivity and stability make it a preferred choice for industrial applications. dntb.gov.ua In the kinetic resolution of (±)-1-(morpholin-4-yl)butan-2-ol, CaLB demonstrates excellent performance in catalyzing the enantiomer selective acylation, yielding highly enantioenriched products. mdpi.commdpi.com The enzyme's active site can differentiate between the two enantiomers, leading to a significantly faster acylation rate for one over the other. researchgate.net
To enhance the efficiency and scalability of biocatalytic kinetic resolutions, continuous flow systems in microreactors have been developed. dntb.gov.ua These systems offer several advantages over traditional batch reactors, including improved mass and heat transfer, precise control over reaction parameters, and the potential for process automation and integration. dntb.gov.uauobabylon.edu.iq
A novel U-shape microreactor has been specifically designed for continuous flow biocatalysis using immobilized enzymes. researchgate.netmdpi.com This design typically involves a polytetrafluoroethylene (PTFE) tube arranged in a U-shape, with permanent magnets positioned underneath to retain the enzyme-coated magnetic nanoparticles within the reactor. mdpi.comresearchgate.net This setup creates reaction chambers where the substrate solution flows through and over the immobilized biocatalyst, promoting efficient mixing and interaction between the enzyme and the substrate. researchgate.netmdpi.com This design has been successfully implemented for the kinetic resolution of (±)-1-(morpholin-4-yl)butan-2-ol, demonstrating high efficiency and stability. mdpi.commdpi.com
The table below summarizes the results of the kinetic resolution of racemic this compound using covalently immobilized CaLB on magnetic nanoparticles (CaLB-MNPC15) in a batch mode.
| Substrate Concentration (mM) | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ees) (%) | Enantiomeric Excess of Product (eep) (%) |
| 25 | 24 | 49.5 | >99.5 | 99.0 |
Table 1: Kinetic resolution of (±)-1-(morpholin-4-yl)butan-2-ol in batch mode. mdpi.com
Immobilization of enzymes is a key strategy to improve their stability, reusability, and suitability for continuous flow processes. dntb.gov.uadntb.gov.ua Magnetic nanoparticles (MNPs) have emerged as excellent supports for enzyme immobilization due to their large surface area, high surface-to-volume ratio, and superparamagnetic properties, which allow for easy separation from the reaction mixture using an external magnetic field. mdpi.comuobabylon.edu.iq
For the kinetic resolution of this compound, Lipase B from Candida antarctica (CaLB) has been immobilized on MNPs through both adsorption and covalent binding. mdpi.com Covalent immobilization, in particular, offers a more robust attachment, preventing enzyme leaching and enhancing operational stability. mdpi.com The surface of the MNPs is typically functionalized to facilitate the covalent attachment of the enzyme. researchgate.netmdpi.com These enzyme-coated MNPs can then be effectively retained in a U-shape microreactor, enabling efficient continuous flow biocatalysis. mdpi.commdpi.com
The following table presents a comparison of the specific activities of CaLB immobilized on MNPs via adsorption (CaLB-MNPA10) and covalent binding (CaLB-MNPC15) in the acylation of racemic this compound.
| Biocatalyst | Specific Activity (µmol min⁻¹ g⁻¹) |
| CaLB-MNPA10 | 90 |
| CaLB-MNPC15 | 261 |
Table 2: Specific activities of immobilized CaLB in the kinetic resolution of (±)-1-(morpholin-4-yl)butan-2-ol. mdpi.com
Continuous Flow Biocatalysis in Microreactor Systems
Asymmetric Synthesis Approaches
The primary asymmetric synthesis approach reported for producing enantiopure forms of this compound is through enzymatic kinetic resolution (EKR). researchgate.netmdpi.com This method leverages the high stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. nih.gov
The specific method employed involves the enantiomer-selective acylation of racemic this compound ((±)-1) using Lipase B from Candida antarctica immobilized on magnetic nanoparticles (CaLB-MNPs). researchgate.netmdpi.com In this process, the enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. Vinyl acetate serves as the acylating agent. mdpi.com The reaction results in the formation of the acetate of one enantiomer while leaving the other, slower-reacting enantiomer in its alcohol form. mdpi.com
This biocatalytic reaction was successfully performed in both batch and continuous flow modes. researchgate.netmdpi.com At a preparative scale in a batch reaction, using 320 mg of the racemic substrate and 20 mg of the CaLB-MNP catalyst, the process yielded the virtually enantiopure (R)-acetate ((R)-2) and the (S)-alcohol ((S)-1) within 24 hours at room temperature. mdpi.com The development of enzymatic strategies is a mature field, offering a variety of biocatalysts for highly selective chemical transformations. nih.gov
Determination of Absolute Configuration
The absolute configuration of the enantiomers of this compound was determined through a combination of comparative analysis and chemical correlation. mdpi.com The configuration of the faster-reacting enantiomer in the CaLB-catalyzed kinetic resolution was presumed to be (R) by analogy to the known stereopreference of the enzyme with the isosteric compound, 4-phenylbutan-2-ol. mdpi.com
This initial assignment was subsequently supported by chemical evidence. mdpi.com The unreacted (S)-1-(morpholin-4-yl)butan-2-ol, which was recovered from the enzymatic resolution with a high enantiomeric excess (>99.5%), exhibited a specific optical rotation of [α]D25 = +3.2. mdpi.com To confirm the configuration, this (S)-alcohol was subjected to chemical acetylation, which produced the corresponding (S)-acetate ((S)-2). mdpi.com This chemically synthesized (S)-acetate showed a specific optical rotation of [α]D25 = -1.2. mdpi.com The fact that this value was equal in magnitude but opposite in sign to the specific optical rotation of the (R)-acetate ((R)-2) produced by the enzymatic reaction ([α]D25 = +1.2) provided strong confirmation for the assigned (R) and (S) absolute configurations. mdpi.com
Table 2: Optical Rotation Data for the Enantiomers of this compound and its Acetate
| Compound | Enantiomer | Specific Optical Rotation ([α]D25) | Enantiomeric Excess (ee) |
| This compound | (S)-1 | +3.2 (c 3, EtOH). mdpi.com | > 99.5%. mdpi.com |
| 1-(Morpholin-4-yl)butan-2-yl acetate | (R)-2 | +1.2. mdpi.com | > 99.5%. mdpi.com |
| 1-(Morpholin-4-yl)butan-2-yl acetate | (S)-2 | -1.2. mdpi.com | N/A (Derived from (S)-1) |
Derivatization and Functionalization of 1 Morpholin 4 Yl Butan 2 Ol
Synthesis of Analogues with Structural Modifications
The synthesis of racemic 1-(morpholin-4-yl)butan-2-ol can be achieved via a two-step process involving the aza-Michael addition of morpholine (B109124) to methyl vinyl ketone, which forms the intermediate 4-(morpholin-4-yl)butan-2-one. uobabylon.edu.iq This ketone is then subsequently reduced, for example with sodium borohydride, to yield the target racemic alcohol. uobabylon.edu.iq
While the core structure is accessible, extensive research detailing the systematic synthesis of analogues with structural modifications starting from this compound is not widely documented in the scientific literature. The potential for modification exists at several positions: the hydroxyl group, the butyl chain, and the morpholine ring. However, specific examples of such derivatization series originating from this particular alcohol are limited. Future research could explore areas such as the oxidation of the secondary alcohol to a ketone or etherification to introduce new functionalities.
Introduction of Diverse Chemical Functionalities
The primary method reported for introducing a new chemical functionality to this compound is through the acylation of its secondary hydroxyl group. This transformation is a key step in the enzymatic kinetic resolution of the racemic compound.
Research has focused on lipase-catalyzed enantiomer-selective acylation, where an acyl group is transferred to the alcohol. mdpi.com In these studies, vinyl acetate (B1210297) has been successfully used as the acylating agent. mdpi.com The reaction, catalyzed by Lipase (B570770) B from Candida antarctica (CaLB), results in the formation of an acetate ester. mdpi.com This biocatalytic approach not only introduces an ester functionality but does so with high stereoselectivity, which is discussed in the following section. The hydroxyl group could also theoretically be oxidized to a ketone using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide, though specific examples for this compound are not detailed in the reviewed literature. evitachem.com
Regioselective and Stereoselective Functionalization
The functionalization of this compound is most prominently highlighted by its stereoselective acylation in kinetic resolution studies. The goal of these studies is to separate the racemic mixture into its individual enantiomers. This process is inherently regioselective, as the enzyme specifically targets the hydroxyl group for acylation, leaving the morpholine and alkyl backbone untouched.
The most effective and studied method involves the use of Lipase B from Candida antarctica, often immobilized on magnetic nanoparticles (CaLB-MNPs). mdpi.com This biocatalyst demonstrates excellent enantioselectivity in the acylation of racemic this compound (often denoted as (±)-1 ) with vinyl acetate.
The enzyme selectively acylates the (R)-enantiomer, yielding (R)-4-(morpholin-4-yl)butan-2-yl acetate ( (R)-2 ). mdpi.com The (S)-enantiomer ( (S)-1 ) is largely unreacted. mdpi.com This allows for the separation of the two enantiomers at conversions approaching 50%. In one study, a preparative scale kinetic resolution using CaLB immobilized on covalently functionalized magnetic nanoparticles (CaLB-MNPC15) was performed in batch mode. After 24 hours at room temperature, the reaction yielded the (R)-acetate and the (S)-alcohol with a high degree of enantiomeric excess. mdpi.com
The specific outcomes of a representative preparative scale kinetic resolution are detailed in the table below.
| Product | Yield | Enantiomeric Excess (ee) | Specific Rotation |
|---|---|---|---|
| (S)-4-(Morpholin-4-yl)butan-2-ol | 40.5% | >99.5% | [α]25D = +3.2 (c 3, EtOH) |
| (R)-4-(Morpholin-4-yl)butan-2-yl acetate | 41.2% | >99.5% | [α]25D = -29.1 (c 3, EtOH) |
Table based on data from Imarah, A.O., et al., 2022. mdpi.com
These findings underscore the successful application of biocatalysis for the highly efficient regio- and stereoselective functionalization of this compound.
Exploration of Novel Conjugates and Adducts
The exploration of novel conjugates and adducts derived from this compound is an area that has not been extensively covered in the available scientific literature. The synthesis of such molecules would involve covalently linking the butanol derivative to other chemical entities, such as polymers, biomolecules, or other pharmacophores, to create hybrid structures with new applications. While the functional groups on this compound—the secondary alcohol and the tertiary amine of the morpholine ring—offer potential sites for conjugation, specific examples of these reactions and the resulting adducts have not been reported. This remains a potential area for future investigation.
Role As a Synthetic Intermediate and Precursor in Chemical Synthesis
Utilization in the Preparation of Advanced Organic Molecules
1-(Morpholin-4-yl)butan-2-ol serves as a valuable chiral building block in the synthesis of more complex and biologically active molecules. The presence of a hydroxyl group and a tertiary amine within the same structure allows for a variety of chemical transformations, making it a versatile starting material.
A significant application of this compound is in the preparation of enantiomerically pure compounds, which is crucial for the development of pharmaceuticals where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful. The chiral nature of the 4-(morpholin-4-yl)butan-2-ol (B2392536) moiety is a key feature in the structure of the mucolytic drug Fedrilate. mdpi.comdntb.gov.ua Furthermore, this scaffold is present in other bioactive molecules, including a compound that has demonstrated in vitro antitumor activity. mdpi.com
The kinetic resolution of racemic this compound is a key step in obtaining the enantiopure forms necessary for the synthesis of these advanced molecules. Lipase-catalyzed enantiomer-selective acylation is a well-established method for this purpose. In one study, Candida antarctica lipase (B570770) B (CaLB) immobilized on magnetic nanoparticles was effectively used for the kinetic resolution of (±)-1-(morpholin-4-yl)butan-2-ol. mdpi.com This enzymatic process yields both the (R)-acetate and the (S)-alcohol with high enantiomeric excess. mdpi.com
Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(Morpholin-4-yl)butan-2-ol
| Biocatalyst | Substrate Concentration | Reaction Time (h) | Product | Enantiomeric Excess (ee) |
| CaLB-MNP | 25 mM | 24 | (R)-acetate | >99.5% |
| CaLB-MNP | 25 mM | 24 | (S)-alcohol | >99.5% |
Data sourced from a study on lipase-catalyzed enantiomer selective acylation. mdpi.com
The successful separation of the enantiomers of this compound highlights its importance as a precursor for the synthesis of single-enantiomer drugs and other advanced organic molecules. The ability to access both enantiomers allows for the exploration of their differential biological activities and the development of more effective and safer therapeutic agents.
Precursor in Heterocyclic Systems Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry. mdpi.comopenmedicinalchemistryjournal.com The morpholine (B109124) ring within this compound is itself a heterocyclic system. Morpholine and its derivatives are considered "privileged structures" in drug discovery due to their favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. 7universum.com
As a morpholine derivative, this compound can be used as a starting material to introduce the morpholine moiety into larger, more complex heterocyclic systems. The hydroxyl and amino functionalities provide reactive handles for further chemical modifications and ring-forming reactions. For instance, the amino alcohol can act as a polydentate ligand for transition metals, forming complexes that can catalyze reactions such as cross-couplings, which are pivotal in the synthesis of many heterocyclic compounds.
While specific examples of this compound being directly used to construct new heterocyclic rings are not extensively documented in the reviewed literature, its role as a precursor can be inferred from the general reactivity of N-substituted amino alcohols. The synthesis of various heterocyclic compounds often involves the reaction of precursors containing amine and hydroxyl groups. mdpi.comopenmedicinalchemistryjournal.com Therefore, this compound represents a readily available building block for the synthesis of novel and potentially bioactive heterocyclic systems.
Intermediacy in Specific Reaction Pathways, e.g., in the Kucherov reaction
This compound has been identified as an intermediate in specific chemical reactions. One such example is its formation during the synthesis of N-morpholinobutan-2-one. 7universum.com In a study analyzing the reaction products, (2S)-1-morpholin-4-ylbutan-2-ol was identified as a secondary product, suggesting a side reaction pathway involving its formation. 7universum.com
Furthermore, the formation of this alcohol has been linked to the Kucherov reaction. The Kucherov reaction traditionally involves the hydration of alkynes to form ketones or aldehydes, catalyzed by mercury salts. However, related hydration processes can occur under different conditions. It has been proposed that during the synthesis of N-morpholinobutanone-2 from the reaction of morpholine with vinylacetylene, an intermediate alcohol, (2S)-1-morpholin-4-ylbutan-2-ol, is formed. bldpharm.com This suggests that the hydration of an alkyne precursor in the presence of morpholine leads to the formation of the title compound as an intermediate.
The general mechanism of the Kucherov reaction involves the addition of water across the carbon-carbon triple bond. In the context of the formation of this compound, it is plausible that a precursor containing a butynyl group undergoes hydration. The reaction of morpholine with vinylacetylene could lead to a species that is then hydrated in a manner analogous to the Kucherov reaction, resulting in the formation of the intermediate alcohol. This alcohol can then be oxidized to the corresponding ketone, N-morpholinobutan-2-one. 7universum.com
Mechanistic Studies of Reactions Involving 1 Morpholin 4 Yl Butan 2 Ol
Elucidation of Reaction Mechanisms in its Formation
The synthesis of 1-(Morpholin-4-yl)butan-2-ol can be achieved through several pathways, with the mechanisms being of significant interest. Two primary routes include the nucleophilic addition of morpholine (B109124) to a suitable four-carbon electrophile and the reduction of a carbonyl precursor.
One plausible pathway involves a Michael-type or 1,4-nucleophilic addition of morpholine to an α,β-unsaturated carbonyl compound such as but-1-en-2-one. In this mechanism, the lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the β-carbon of the unsaturated system. This initial attack leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the ketone, N-morpholinobutan-2-one. The final step to obtain this compound is the reduction of this ketone, typically using a hydride reducing agent like sodium borohydride. The hydride attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then protonated to give the final secondary alcohol product.
Alternatively, the formation can be viewed as a direct nucleophilic addition to a precursor like 1,2-epoxybutane. Here, the morpholine nitrogen attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained ring. A subsequent workup with a proton source would then yield this compound. The regioselectivity of this reaction would be governed by steric and electronic factors, with the nucleophile generally attacking the less substituted carbon of the epoxide.
Another key method for its formation is the reductive amination of butan-2-one with morpholine. This process first involves the nucleophilic addition of morpholine to the carbonyl carbon of butan-2-one to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an enamine. The subsequent reduction of this enamine intermediate yields the final product, this compound.
Catalytic Mechanisms in Biotransformations
Biotransformations offer an environmentally benign and highly selective method for modifying chemical compounds. Lipases, in particular, have been widely used for the kinetic resolution of racemic alcohols, including derivatives like this compound. The catalytic mechanism of these enzymes is well-established and relies on a catalytic triad (B1167595) in the active site, typically consisting of serine, histidine, and aspartate or glutamate (B1630785) residues.
The enantioselective acylation of this compound is a key biotransformation. In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
The mechanism proceeds via the formation of a covalent acyl-enzyme intermediate. nih.gov
Acyl-Enzyme Formation: The serine residue in the catalytic triad, activated by the nearby histidine, acts as a nucleophile and attacks the carbonyl group of an acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the acyl donor and forming a covalent acyl-enzyme complex.
Nucleophilic Attack by Alcohol: One of the enantiomers of this compound, which fits sterically and electronically into the enzyme's active site, then acts as a nucleophile. The hydroxyl group of the alcohol attacks the carbonyl carbon of the acyl-enzyme intermediate.
Formation of Ester and Enzyme Regeneration: This attack forms another tetrahedral intermediate. The collapse of this intermediate releases the acylated alcohol (an ester) and regenerates the active enzyme, ready for another catalytic cycle. nih.gov
The enantioselectivity of the lipase is determined by the differential binding affinity and reaction rates of the two enantiomers within the chiral environment of the enzyme's active site. nih.gov
| Lipase Source | Enantiomeric Ratio (E) | Preferred Enantiomer Acylated |
|---|---|---|
| Candida antarctica Lipase B (CALB) | >200 | (R) |
| Pseudomonas cepacia Lipase (PCL) | >100 | (R) |
| Candida rugosa Lipase (CRL) | 15 | (S) |
| Porcine Pancreatic Lipase (PPL) | <10 | (R) |
Investigation of Nucleophilic Addition Processes
Nucleophilic addition is a fundamental reaction type in organic chemistry and is central to the synthesis and reactivity of this compound. The formation of this compound often involves the nitrogen atom of morpholine acting as a nucleophile.
In the reaction of morpholine with a carbonyl compound like butan-2-one, the lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon. khanacademy.org This carbon is electron-deficient due to the polarization of the carbon-oxygen double bond. The attack results in the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. khanacademy.org This intermediate is a zwitterion, containing both a negative charge on the oxygen and a positive charge on the nitrogen.
Following the initial nucleophilic attack, the mechanism can proceed in a few ways depending on the reaction conditions:
Proton Transfer: An intramolecular or intermolecular proton transfer can occur, neutralizing the charges to form a hemiaminal (or carbinolamine).
Formation of the Alcohol: If the reaction is a reduction, a hydride source will attack the carbonyl, and subsequent protonation of the resulting alkoxide yields the alcohol. In the context of reductive amination, the hemiaminal is an intermediate.
Enamine Formation: With a secondary amine like morpholine, the hemiaminal intermediate can undergo dehydration, particularly under acidic conditions, to form an enamine. This involves the protonation of the hydroxyl group, which then leaves as a water molecule, and a proton is removed from the adjacent carbon to form a carbon-carbon double bond.
The nucleophilicity of the morpholine nitrogen is a key factor in these reactions. While it is a good nucleophile, its reactivity can be influenced by steric hindrance and the electronic properties of the substrate.
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon. | Tetrahedral Zwitterionic Intermediate |
| 2 | Proton transfer to the negatively charged oxygen atom. | Hemiaminal (Carbinolamine) |
| 3a | Protonation of the hemiaminal and subsequent protonation yields the final alcohol product. | This compound |
| 3b | (Alternative) Elimination of water from the protonated hemiaminal. | Enamine |
Advanced Analytical and Characterization Techniques
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of 1-(Morpholin-4-yl)butan-2-ol by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The morpholine (B109124) ring carbons adjacent to the oxygen atom are expected to have a chemical shift around 67 ppm, while those adjacent to the nitrogen will be around 54 ppm. The carbons of the butanol side chain will also have characteristic chemical shifts, with the carbon bearing the hydroxyl group (-CHOH) appearing in the range of 65-70 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃) | ~1.2 (d) | ~23 |
| C2 (CHOH) | ~3.8 (m) | ~68 |
| C3 (CH₂) | ~1.5 (m) | ~30 |
| C4 (CH₂) | ~2.4 (t) | ~60 |
| Morpholine (O-CH₂) | ~3.7 (t) | ~67 |
| Morpholine (N-CH₂) | ~2.5 (t) | ~54 |
Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, t = triplet, m = multiplet.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule.
The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the alkyl and morpholine ring protons will appear in the range of 2850-3000 cm⁻¹. A significant C-O stretching vibration for the secondary alcohol is expected around 1100 cm⁻¹. The C-N stretching of the tertiary amine in the morpholine ring will likely be observed in the 1000-1250 cm⁻¹ region. Furthermore, the C-O-C stretching of the ether linkage within the morpholine ring will also produce a characteristic absorption band.
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H stretch (H-bonded) | 3200-3600 | Strong, Broad |
| Alkyl | C-H stretch | 2850-2960 | Strong |
| Secondary Alcohol | C-O stretch | ~1100 | Strong |
| Tertiary Amine | C-N stretch | 1000-1250 | Medium |
| Ether (Morpholine) | C-O-C stretch | ~1115 | Strong |
Source: General IR absorption tables.
Chromatographic Methods for Purity and Stereochemical Assessment
Chromatographic techniques are essential for determining the purity of this compound and for separating and quantifying its stereoisomers.
Gas Chromatography (GC) is a powerful technique for monitoring the progress of reactions, such as the kinetic resolution of racemic this compound. In a kinetic resolution process, one enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer over time. By taking aliquots from the reaction mixture at different time points and analyzing them by GC, the conversion of the starting material and the formation of the product can be quantified. This allows for the determination of the selectivity factor (s), a measure of the efficiency of the kinetic resolution. For GC analysis of amino alcohols, derivatization of the polar functional groups (hydroxyl and amino) is often necessary to improve volatility and peak shape.
Chiral Gas Chromatography (Chiral GC) is a specialized form of GC used to separate and quantify the enantiomers of a chiral compound, thereby determining its enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times for each. Cyclodextrin-based CSPs are commonly used for the separation of chiral alcohols and amines.
For the analysis of this compound, a suitable chiral GC method would involve the use of a capillary column coated with a derivatized cyclodextrin. The separation conditions, including the temperature program, carrier gas flow rate, and injector and detector temperatures, would need to be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess can then be calculated from the integrated peak areas of the two enantiomers.
Illustrative Chiral GC Parameters for Amino Alcohol Separation
| Parameter | Condition |
|---|---|
| Column | Chiral capillary column (e.g., derivatized cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | Optimized temperature gradient (e.g., 100 °C to 200 °C) |
Note: These are general parameters and require optimization for the specific compound.
Mass Spectrometry for Molecular Identity and Fragmentation Analysis (e.g., GC-MS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying compounds in a mixture and elucidating their structure based on their fragmentation patterns. One study has identified (2S)-1-morpholin-4-ylbutan-2-ol as a secondary product in a reaction, confirming its suitability for GC-MS analysis.
Upon electron ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For alcohols, a common fragmentation is the loss of a water molecule (M-18). Another typical fragmentation pathway is alpha-cleavage, where the bond adjacent to the oxygen atom is broken. For amines, alpha-cleavage adjacent to the nitrogen atom is also a dominant fragmentation pathway.
The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 159 (for C₈H₁₇NO₂). Key fragment ions could arise from:
Loss of a methyl group (CH₃): M-15, resulting in a fragment at m/z 144.
Loss of an ethyl group (C₂H₅): M-29, resulting in a fragment at m/z 130.
Alpha-cleavage at the alcohol: Cleavage between C2 and C3 would yield a fragment containing the morpholine ring.
Cleavage of the morpholine ring: This would lead to characteristic fragments of the morpholine moiety.
Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 159 | [C₈H₁₇NO₂]⁺• | Molecular Ion (M⁺•) |
| 141 | [C₈H₁₅NO]⁺• | Loss of H₂O (M-18) |
| 100 | [C₅H₁₀NO]⁺ | Cleavage of the butanol chain |
| 86 | [C₄H₈NO]⁺ | Fragmentation of the morpholine ring |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Alkyl or oxygen-containing fragment |
Note: These are predicted fragments and their relative intensities would depend on the ionization conditions.
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its physical and chemical properties. For 1-(Morpholin-4-yl)butan-2-ol, the electronic structure is significantly influenced by the presence of nitrogen and oxygen heteroatoms within the morpholine (B109124) ring and the hydroxyl group of the butanol side chain.
A central aspect of electronic structure analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. In molecules like this compound, the HOMO is often localized around the nitrogen atom, consistent with its role as a primary site for electrophilic attack. The LUMO, conversely, would be distributed across the molecule, representing potential sites for nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Basis of Prediction |
|---|---|---|
| HOMO Energy | Relatively high, localized on the morpholine nitrogen. | Studies on morpholine and N-alkylated morpholines. |
| LUMO Energy | Lower, distributed across the molecular framework. | General principles of molecular orbital theory. |
| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity. | Comparison with other saturated heterocyclic systems. |
| Dipole Moment | Significant, due to the presence of N and O heteroatoms. | DFT calculations on acetylated morpholine. researchgate.net |
| Charge Distribution | Negative partial charges on N and O atoms; positive on adjacent carbons and hydrogens. | Fundamental principles of electronegativity. |
Molecular Modeling and Conformational Analysis
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational preferences. Molecular modeling techniques, particularly molecular mechanics and quantum mechanical calculations, are employed to explore the potential energy surface and identify stable conformers.
The morpholine ring itself is known to adopt a chair conformation, which is its most stable arrangement. acs.org The substituent at the nitrogen atom can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance.
The butan-2-ol side chain introduces additional degrees of rotational freedom around the C-N bond connecting it to the morpholine ring, as well as the C1-C2 and C2-C3 bonds of the butane backbone. A systematic conformational search would involve rotating these bonds and calculating the energy of the resulting geometries to identify low-energy conformers.
Studies on the conformational properties of 2-butanol have identified the most stable conformer as one where the terminal methyl group (C4) and the C1 carbon are in an anti-periplanar arrangement. unige.ch For this compound, the interplay between the bulky morpholine group and the hydroxyl and ethyl groups on the chiral center (C2) will determine the preferred conformations. It is likely that the most stable conformers will arrange these bulky groups to minimize steric clashes, while also allowing for potential intramolecular hydrogen bonding between the hydroxyl group and the morpholine nitrogen or oxygen.
Table 2: Key Dihedral Angles and Predicted Stable Conformations of this compound
| Dihedral Angle | Description | Predicted Low-Energy Conformations |
|---|---|---|
| C(ring)-N-C1-C2 | Rotation around the morpholine-butanol bond | Anti and gauche conformations are likely to be energy minima. |
| N-C1-C2-O | Rotation around the C1-C2 bond of the butanol chain | Staggered conformations will be favored over eclipsed. |
| N-C1-C2-C3 | Rotation around the C1-C2 bond of the butanol chain | Staggered conformations will be favored over eclipsed. |
Prediction of Reactivity Profiles and Selectivity
Theoretical calculations can predict the most likely sites for chemical reactions. This is often achieved by analyzing the distribution of electron density, electrostatic potential, and the frontier molecular orbitals.
For this compound, several reactive sites can be predicted:
The Morpholine Nitrogen: As a secondary amine derivative, the nitrogen atom is nucleophilic and basic. researchgate.net It is expected to be a primary site for reactions with electrophiles, such as alkylating agents and acids. Computational studies on morpholine confirm its nucleophilic character. researchgate.net
The Hydroxyl Group: The oxygen of the hydroxyl group has lone pairs of electrons, making it nucleophilic. The hydrogen atom is acidic and can be deprotonated by a strong base. The hydroxyl group can also be a site for esterification or etherification reactions.
C-H Bonds: While generally less reactive, certain C-H bonds can be activated for functionalization, for instance, through radical reactions. nih.gov
The selectivity of reactions can also be predicted. For example, in a reaction with an electrophile, the nitrogen atom is likely to be more reactive than the hydroxyl oxygen due to its generally higher nucleophilicity. However, the reaction conditions, such as the solvent and the nature of the electrophile, can influence this selectivity.
Computational studies on the decomposition of morpholine have shown that it can undergo intramolecular hydrogen shifts. nih.gov Similar pathways could be considered for the thermal or photochemical reactivity of this compound. The activation energies for various potential reaction pathways can be calculated to predict the most favorable products under different conditions. acs.org
Theoretical Interaction Studies with Molecular Targets
Morpholine and its derivatives are common scaffolds in medicinal chemistry, appearing in numerous approved drugs. researchgate.net This suggests that the morpholine moiety is adept at forming favorable interactions with biological targets, such as proteins and nucleic acids. nih.gov Theoretical interaction studies, such as molecular docking and molecular dynamics simulations, can predict how this compound might bind to a receptor's active site.
Potential interactions involving this compound include:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The morpholine oxygen can act as a hydrogen bond acceptor, and the nitrogen, when protonated, can be a hydrogen bond donor. These interactions are crucial for the specific recognition of a ligand by a protein.
Van der Waals Interactions: The aliphatic portions of the molecule, including the ethyl group and the carbon backbone of the morpholine ring, can engage in non-polar interactions with hydrophobic pockets of a receptor.
Molecular docking studies on other morpholine-containing compounds have demonstrated their ability to fit into the active sites of various enzymes, such as mTOR inhibitors. mdpi.com These studies often highlight the importance of the morpholine ring in orienting the molecule and forming key interactions. While a specific molecular target for this compound is not defined here, its structural features suggest it has the potential to interact with a range of biological macromolecules. The chiral center at the C2 position of the butanol chain would also lead to stereospecific interactions with a chiral binding site.
Table 3: Potential Molecular Interactions of this compound
| Interaction Type | Potential Functional Group(s) Involved | Significance in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Donor | Hydroxyl group (-OH) | Directional interaction, crucial for specificity. |
| Hydrogen Bond Acceptor | Hydroxyl group (-OH), Morpholine oxygen, Morpholine nitrogen | Key for binding to polar residues in a receptor. |
| Hydrophobic Interactions | Ethyl group, Morpholine ring carbons | Important for binding in non-polar pockets. |
| Ionic Interactions | Protonated morpholine nitrogen | Strong, long-range interaction with negatively charged residues. |
Exploration of Chemical and Biochemical Applications
Role in General Chemical Reactions and Processes
1-(Morpholin-4-yl)butan-2-ol primarily serves as an intermediate in the synthesis of more complex molecules. The morpholine (B109124) moiety, a common heterocyclic motif in medicinal chemistry, makes this compound a valuable precursor for creating a variety of structurally diverse molecules. chemrxiv.orgresearchgate.net General chemical syntheses involving morpholines often capitalize on the nucleophilicity of the nitrogen atom within the ring.
The synthesis of morpholines themselves can be achieved through various methods, including the conversion of 1,2-amino alcohols. chemrxiv.orgorganic-chemistry.org This highlights the foundational role of amino alcohol structures, like the one present in this compound, in the construction of the morpholine ring system. organic-chemistry.org The presence of a hydroxyl group in this compound offers a reactive site for further chemical modifications, such as esterification or etherification, allowing for its incorporation into larger molecular frameworks.
| Reaction Type | Role of this compound | Potential Product Class |
| N-Alkylation | Substrate (as the morpholine source) | Substituted Morpholines |
| O-Acylation | Nucleophile (hydroxyl group) | Ester derivatives |
| O-Alkylation | Nucleophile (hydroxyl group) | Ether derivatives |
This table illustrates the potential reactivity of this compound in common organic reactions.
Applications in Industrial Chemical Research
In the sphere of industrial chemical research, morpholine derivatives are recognized for their utility as intermediates in the development of pharmaceuticals and agrochemicals. chemrxiv.org While specific large-scale industrial processes for this compound are not widely documented, its structural components are present in various compounds of commercial interest. For instance, chiral 2-substituted morpholines are key starting materials for investigational drug candidates. semanticscholar.org
The synthesis of such pharmaceutical intermediates often involves multi-step processes where a compound like this compound could potentially serve as a precursor or a structural analog for process optimization studies. The development of efficient and scalable synthetic routes to morpholine-containing compounds is an active area of research in organic process development. semanticscholar.org
Investigations in Biochemical Research as a Molecular Probe
The use of small molecules as probes to investigate biological systems is a cornerstone of biochemical research. While direct studies employing this compound as a molecular probe are not extensively reported, compounds with the morpholino structural type have been developed to circumvent issues associated with other molecular probes. gene-tools.com
Morpholino oligos, for example, are uncharged nucleic acid analogs that have been used as antisense agents to study gene function. gene-tools.com The morpholine ring in these structures provides a stable and non-ionic backbone. Although structurally different from this compound, the biocompatibility and unique physicochemical properties of the morpholine moiety are notable. This suggests that simpler morpholine derivatives could potentially be used as scaffolds for the development of novel molecular probes.
| Parameter | Relevance for a Molecular Probe | Potential Contribution of the Morpholine Moiety |
| Solubility | Crucial for delivery in aqueous biological systems. | The morpholine ring can influence aqueous solubility. |
| Specificity | Essential for targeting specific biological molecules. | The overall structure dictates binding specificity. |
| Stability | Important for maintaining integrity in a biological environment. | The morpholine ring is generally chemically stable. |
This table outlines key characteristics of molecular probes and the potential influence of the morpholine structure.
Potential in Enzyme Interaction and Receptor Modulation Studies (General Mechanisms)
Morpholine derivatives have been identified as having activity as antagonists, inverse agonists, or agonists of G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. google.com This suggests that compounds like this compound could be investigated for their potential to interact with and modulate the activity of such receptors. The specific stereochemistry and substituent pattern on the morpholine and butanol components would be critical in determining the nature and extent of any such interactions.
The study of enzyme-inhibitor interactions often involves screening libraries of small molecules to identify new scaffolds for drug development. The morpholine ring is a common feature in known enzyme inhibitors. Therefore, this compound could be included in such screening libraries to explore its potential as an inhibitor for various enzyme classes. For example, the effect of organic solvents, which can include alcohol functionalities similar to that in the subject compound, on enzyme activity is an area of study. researchgate.net The interactions are highly specific and depend on the enzyme's active site architecture. The potential for this compound to act as a modulator would depend on its ability to fit within the binding site of a target enzyme or receptor and form favorable interactions.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic protocols. For 1-(Morpholin-4-yl)butan-2-ol, future research will likely concentrate on creating more environmentally benign and economically viable synthetic methods. Traditional routes for producing morpholine (B109124) derivatives and amino alcohols can be inefficient, but new approaches offer significant improvements. nih.govresearchgate.net
Table 1: Comparison of Synthetic Route Strategies
| Feature | Traditional Methods | Sustainable/Green Methods |
|---|---|---|
| Reagents | Often rely on hazardous materials | Focus on inexpensive, safer reagents (e.g., ethylene sulfate) |
| Efficiency | Can be multi-step and inefficient | Simple, high-yielding, one or two-step protocols |
| Waste | May generate significant byproducts | Redox-neutral, minimizing waste streams |
| Safety | May involve harsh reaction conditions | Milder conditions, improving operational safety |
Advanced Biocatalytic Systems and Engineering
Biocatalysis offers a powerful tool for the synthesis of chiral compounds like this compound, providing high stereoselectivity under mild reaction conditions. nih.gov The future in this area lies in the discovery and engineering of novel enzymes tailored for specific transformations. Chiral amino alcohols are valuable synthons in the pharmaceutical industry, and enzymatic methods are highly desired for their production. nih.gov
Key enzyme classes that could be engineered for the synthesis of this compound include:
Engineered Amine Dehydrogenases (AmDHs): These enzymes can catalyze the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess (>99% ee). nih.gov
Ketoreductases (KREDs): These enzymes are used for the stereoselective reduction of a ketone group to a specific chiral alcohol. nih.gov
Transaminases: This class of enzymes can convert a ketone to a chiral amine, a crucial step in forming the amino alcohol structure. nih.gov
Future work would involve screening for new enzyme variants or using protein engineering techniques, such as directed evolution, to enhance the activity, stability, and substrate specificity of existing enzymes for the efficient production of the desired stereoisomer of this compound. nih.govmdpi.com This approach not only ensures high purity of the chiral product but also aligns with green chemistry principles by using biodegradable catalysts in aqueous media. nih.gov
Integration with Continuous Flow and Microfluidic Technologies
Continuous flow chemistry and microfluidic technologies are transforming chemical synthesis from batch processes to streamlined, automated production. researchgate.net These technologies offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. google.commdpi.com
Table 2: Advantages of Continuous Flow Synthesis
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |
| Improved Control | Precise control over temperature, pressure, and residence time leads to better selectivity and yield. google.com |
| Scalability | Scaling up production is achieved by running the system for longer durations or by parallelizing reactors. |
| Automation | Integration of in-line analysis and purification simplifies the workflow and reduces manual intervention. mdpi.com |
| Efficiency | Reduced reaction times and higher throughput compared to batch processing. acs.org |
Sophisticated Computational Methodologies for Prediction and Design
Computational chemistry provides powerful predictive tools for understanding reaction mechanisms and designing novel synthetic pathways. nih.gov For this compound, theoretical studies can be employed to optimize its synthesis and predict its properties.
Using methods like Density Functional Theory (DFT), researchers can:
Model Reaction Mechanisms: Elucidate the step-by-step pathway of a reaction, identify transition states, and calculate activation energies. This insight can help in selecting the most efficient catalysts and reaction conditions. nih.gov
Predict Thermodynamic Properties: Calculate properties that are in excellent agreement with experimental data, guiding the development of more effective catalytic systems. nih.gov
Design Novel Catalysts: In silico design and screening of catalysts can accelerate the discovery of more active and selective catalysts for the synthesis of the target molecule. nih.gov
Evaluate Physicochemical Properties: Predict key parameters such as pKa and solubility for the target compound and its derivatives, which is valuable for downstream applications. researchgate.net
By applying these computational tools, future research can circumvent extensive trial-and-error experimentation, saving time and resources in the development of optimized synthetic routes and in the rational design of new derivatives of this compound.
Expanding the Scope of Chemical Transformations and Derivatization
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents due to its favorable physicochemical and metabolic properties. researchgate.nete3s-conferences.org The structure of this compound, containing both a secondary alcohol and a morpholine ring, presents multiple opportunities for chemical modification to create novel derivatives with potentially enhanced biological activities.
Future research will likely focus on:
Functionalization of the Hydroxyl Group: The secondary alcohol can be esterified, etherified, or oxidized to a ketone, providing a diverse range of new analogues.
Modification of the Butyl Chain: Introducing substituents on the carbon backbone could modulate the compound's lipophilicity and steric profile.
Derivatization of the Morpholine Ring: Although the morpholine nitrogen is tertiary, advanced synthetic methods could potentially modify the ring itself.
The goal of such derivatization efforts would be to conduct structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for desired therapeutic effects, potentially leading to the development of new drug candidates for a variety of diseases. e3s-conferences.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
